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Compound of Interest

Compound Name: AG-881

Cat. No.: B1574142

In the landscape of targeted cancer therapies, inhibitors of mutant isocitrate dehydrogenase
(IDH) enzymes have emerged as a significant advancement, particularly for hematologic
malignancies and solid tumors harboring these specific genetic alterations. This guide provides
an objective comparison of two key players in this field: vorasidenib (AG-881), a dual inhibitor
of mutant IDH1 and IDH2, and enasidenib, a selective inhibitor of mutant IDH2. The focus is on
their efficacy, mechanisms of action, and the experimental data supporting their clinical use for
researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Neomorphic Activity
of Mutant IDH2

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene lead to a neomorphic enzymatic
function, causing the conversion of a-ketoglutarate (a-KG) to the oncometabolite D-2-
hydroxyglutarate (2-HG).[1][2][3] This accumulation of 2-HG competitively inhibits a-KG-
dependent enzymes, including histone and DNA demethylases, leading to epigenetic
dysregulation, histone and DNA hypermethylation, and a block in cellular differentiation.[1][2][4]
This process is a key driver in the pathogenesis of several cancers, including acute myeloid
leukemia (AML) and gliomas.[1][2][5]

Enasidenib is a selective, oral, small-molecule inhibitor that specifically targets mutant IDH2
proteins (variants R140Q, R172S, and R172K).[1][6] By binding to and inhibiting the mutant
enzyme, enasidenib reduces 2-HG levels, thereby restoring normal cellular differentiation of
hematopoietic progenitor cells.[1][6][7][8]
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Vorasidenib (AG-881) is a potent, oral, brain-penetrant dual inhibitor of both mutant IDH1 and

IDH2 enzymes.[9][10][11] Its mechanism also involves the inhibition of 2-HG production,
leading to the induction of cellular differentiation.[9][11] Its ability to cross the blood-brain
barrier makes it a promising agent for brain tumors like glioma.[9][10][12]
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Caption: Signaling pathway of mutant IDH2 and therapeutic intervention.
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Quantitative Efficacy Data

The clinical development and approved indications for enasidenib and vorasidenib differ
significantly, reflecting their distinct profiles. Enasidenib is primarily established for IDH2-mutant
AML, while vorasidenib has shown significant promise in IDH-mutant gliomas.

Table 1: Efficacy of Enasidenib in Relapsed/Refractory
IDH2-Mutant AML

Median
o . Overall Complete
Clinical Patient o Overall
. . N Response Remission )
Trial | Study Population Survival
Rate (ORR) (CR)
(0S)
Phase I/l
(NCT019154 Relapsed/Ref 9.3 months
176-239 40.3% 19.3%
98)[2][3][4] ractory AML (overall)
[13][14][15]
19.7 months
(for patients
achieving
CR)
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77% - 11 months
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Table 2: Efficacy of Vorasidenib (AG-881) in IDH-Mutant
Glioma
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L Median
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Clinical Trial / Patient Progression-
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Experimental Protocols

Enasidenib: Phase I/ll Study in Advanced Myeloid
Malignancies (NCT01915498)

» Study Design: This was a first-in-human, open-label, dose-escalation and expansion study.
[21[4][19]

o Patient Population: Patients with advanced myeloid malignancies harboring an IDH2
mutation, with the largest subgroup being patients with relapsed or refractory AML.[4][19]
The median age was 67 years.[2]

o Methodology: In the dose-escalation phase, patients received enasidenib orally once or
twice daily in continuous 28-day cycles at doses ranging from 50 to 650 mg per day.[4][19]
The expansion phase utilized a dose of 100 mg once daily, which was selected based on
pharmacokinetic, pharmacodynamic profiles, and observed efficacy.[2][15]

o Endpoints: The primary objectives were to determine the maximum tolerated dose (MTD)
and assess the safety profile.[15][19] Secondary endpoints included clinical activity, such as
overall response rate (ORR), duration of response, and overall survival (OS).[2][15]

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://aacrjournals.org/clincancerres/article-pdf/doi/10.1158/1078-0432.CCR-21-0611/2994631/1078-0432_ccr-21-0611v3.pdf
https://pubmed.ncbi.nlm.nih.gov/34078652/
https://oncologytube.com/unlocking-ag-881-a-new-era-in-glioma-treatment-indigo-trial/
https://www.targetedonc.com/view/vorasidenib-delays-disease-progression-or-death-in-idh-low-grade-glioma
https://ahdbonline.com/conference-correspondent/aml-day-2-article-1
https://ashpublications.org/blood/article/130/6/722/36814/Enasidenib-in-mutant-IDH2-relapsed-or-refractory
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572791/
https://ashpublications.org/blood/article/130/6/722/36814/Enasidenib-in-mutant-IDH2-relapsed-or-refractory
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572791/
https://ahdbonline.com/conference-correspondent/aml-day-2-article-1
https://ashpublications.org/blood/article/130/6/722/36814/Enasidenib-in-mutant-IDH2-relapsed-or-refractory
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572791/
https://ahdbonline.com/conference-correspondent/aml-day-2-article-1
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.7004
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.7004
https://pmc.ncbi.nlm.nih.gov/articles/PMC5572791/
https://ahdbonline.com/conference-correspondent/aml-day-2-article-1
https://ascopubs.org/doi/10.1200/JCO.2017.35.15_suppl.7004
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Co.m.paratli\./e

Check Availability & Pricing

Screening & Enrollment

Patient with
Relapsed/Refractory
Myeloid Malignancy

IDH2 Mutation
Confirmed
Informed Consent &
Eligibility Criteria Met

Enroll

Treatment Phase

Phase 1: Dose Escalation
(50-650 mg/day)

Determine MTD and
Recommended Phase 2 Dose

'

Phase 2: Expansion Cohort
(Enasidenib 100 mg QD)

Endpoint Assessment

Safety & Tolerablllty Pharmacokinetics & Clinical Efficacy
(Adverse Events) Pharmacodynamics (2-HG levels) (ORR, CR, OS)

Click to download full resolution via product page

Caption: Workflow for the Phase I/1l trial of Enasidenib (NCT01915498).
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Vorasidenib: Phase Il INDIGO Study (NCT04164901)

» Study Design: A global, multicenter, randomized, double-blind, placebo-controlled study.[5]
[20][21]

o Patient Population: Patients aged 12 years or older with residual or recurrent Grade 2
oligodendroglioma or astrocytoma with a confirmed IDH1 or IDH2 mutation who have
undergone surgery as their only treatment.[20][21]

o Methodology: Approximately 366 patients were randomized in a 1:1 ratio to receive either
vorasidenib (originally specified as 50 mg once daily, though the final approved dose may
vary) or a matched placebo.[21] Treatment was administered in continuous 28-day cycles.
Crossover from the placebo arm to the vorasidenib arm was permitted upon confirmed
radiographic disease progression.[21]

o Endpoints: The primary endpoint was radiographic progression-free survival (PFS) as
assessed by a blinded independent review committee.[20] A key secondary endpoint was the
time to next intervention (TTNI).[18][20]

Summary and Conclusion

While both vorasidenib (AG-881) and enasidenib target the oncogenic pathway driven by IDH
mutations, they are not direct competitors and have been developed for different therapeutic
niches.

o Enasidenib is a selective IDH2 inhibitor approved for adult patients with relapsed or
refractory AML harboring an IDH2 mutation.[1][14] It has demonstrated an ability to induce
durable remissions and improve survival in this heavily pre-treated population, with an
overall response rate of about 40%.[2][3][13]

e Vorasidenib (AG-881) is a dual IDH1 and IDH2 inhibitor with excellent brain penetration,
making it particularly suitable for central nervous system malignancies.[9][10][12] Its efficacy
has been most prominently demonstrated in IDH-mutant low-grade glioma, where it
significantly delays disease progression compared to placebo.[18]

For researchers and clinicians, the choice between these agents is dictated by the specific
cancer type and the mutational status (IDH1 vs. IDH2). Enasidenib remains a key therapy for
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IDH2-mutant hematologic cancers, whereas vorasidenib represents a major therapeutic
advance for patients with IDH-mutant gliomas. Future research may explore the efficacy of
vorasidenib in hematologic malignancies or the potential for combination therapies to overcome
resistance.[22][23][24]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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